Fluorodisilane

Description

Historical Context in Organosilicon Chemistry

The field of organosilicon chemistry, which studies compounds containing carbon-silicon bonds, officially began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. archive.org This foundational work opened the door to a new branch of chemistry. In the early 20th century, Frederic Kipping conducted extensive research, pioneering the synthesis of many organosilicon compounds and coining the term "silicone." uzh.ch The initial decades focused on the synthesis and characterization of simple organosilanes and the discovery of polysiloxanes.

Following this initial period, the mid-20th century saw a surge in interest driven by the potential applications of polymeric organosilicon materials. Researchers like J. F. Hyde and E. G. Rochow developed silicones for use as resins, coatings, and lubricants, establishing the industrial importance of these compounds. semiconductors.org It was within this expanding landscape of silicon chemistry that more complex and functionalized molecules, including halogenated silanes, began to be investigated. The study of fluorinated silanes, and specifically fluorodisilane, emerged as a natural progression, seeking to understand how the introduction of highly electronegative fluorine atoms would alter the chemical and physical properties of the silicon-hydride backbone. archive.org

Evolution of Research Perspectives on this compound

Early research on this compound was primarily concerned with its fundamental synthesis and structural characterization. Methods were developed for its preparation, including the reaction of bistrimethylsilylamine with boron trifluoride to yield this compound. Spectroscopic techniques were employed to determine its basic properties and molecular geometry. uzh.ch These initial studies established the foundational knowledge of the compound's existence and structure.

The research perspective has since evolved significantly, moving from descriptive characterization to predictive and mechanistic understanding, largely driven by advances in computational chemistry. ucr.edu Modern studies employ sophisticated theoretical models, such as ab initio molecular orbital theory, to investigate the compound's intrinsic properties. wayne.edu This computational approach allows for detailed exploration of its thermal decomposition pathways, reaction energetics, and the stability of various isomers and transition states. wayne.edu Research has shifted from simply making the molecule to understanding its reactivity, such as its role as a fluoride (B91410) source in certain reactions or its behavior in the presence of catalysts. uzh.chthieme-connect.com This evolution reflects a broader trend in chemistry, where theoretical calculations and experimental work are used in tandem to build a comprehensive picture of a molecule's behavior. frontiersin.org

Current Research Trajectories and Academic Significance

Current research on this compound and related compounds is active across several specialized fields, highlighting its academic and industrial significance.

Semiconductor Manufacturing: Fluorinated silicon compounds are crucial in the semiconductor industry. semiconductors.orgsemiconductors.org They are used as precursor gases in plasma-based processes for both the deposition of thin silicon-based dielectric films and the etching of microscopic circuits on silicon wafers. semiconductors.orgmdpi.com The specific reactivity of the Si-F bond is leveraged to achieve highly selective and controlled material removal and deposition, which is essential for manufacturing advanced microelectronic devices. semiconductors.org

Advanced Synthesis and Catalysis: Fluorodisilanes are valuable reagents in modern organic synthesis. A significant area of research is their use in iridium-catalyzed C–H bond silylation. escholarship.orgchemrxiv.orgnih.gov These reactions allow for the direct conversion of C–H bonds in arenes and heteroarenes into valuable aryl- and heteroarylsilanes, which are versatile building blocks for pharmaceuticals and organic materials. escholarship.orgnih.gov Additionally, studies have explored the use of fluorodisilanes in chemical transformations such as the reduction of carbon dioxide. thieme-connect.com

Computational and Theoretical Chemistry: this compound continues to be a subject of theoretical investigation to model and predict chemical phenomena. mit.eduepfl.ch Computational studies provide insight into reaction mechanisms, such as the thermal decomposition pathways, which are difficult to probe experimentally. wayne.edu These theoretical models are essential for understanding the fundamental principles of its reactivity and for designing new applications in materials science and catalysis. ucr.edu

Materials Science: The principles of silicon-fluorine chemistry are applied to create advanced materials with tailored properties. mdpi.com While not always using this compound directly, the knowledge gained from its study informs the development of fluorinated silica (B1680970) hybrid coatings and other functionalized materials that exhibit specific characteristics like hydrophobicity and chemical resistance. mdpi.com

Data Tables

Structural Parameters of this compound

This table presents the effective structural parameters of this compound as determined by spectroscopic methods.

| Parameter | Value | Uncertainty |

| Si-Si Bond Length (r₀) | 2.332 Å | ± 0.003 Å |

| Si-F Bond Length (r₀) | 1.598 Å | ± 0.005 Å |

| Si-Si-F Bond Angle (∠) | 109.5° | ± 0.4° |

Data sourced from spectroscopic studies compiled by the National Institute of Standards and Technology.

Thermochemical and Physical Properties

This table lists key thermochemical and physical data for this compound.

| Property | Value | Method |

| Heat of Formation (ΔHf) | -73.4 kcal/mol | Computational (Isodesmic Reaction) |

| Dipole Moment | 1.26 D | Microwave Spectroscopy |

Data sourced from computational chemistry studies and the National Bureau of Standards.

Calculated Thermal Decomposition Channels for Monothis compound

The thermal decomposition of monothis compound has been studied computationally, revealing several competing pathways. The following table summarizes the primary, energetically favored channels.

| Reaction Pathway | Products | Relative Barrier Energy (kcal/mol) |

| Silylene Extrusion | SiH₃F + SiH₂ | ~53.0 |

| H₂ Elimination | SiH₂FSiH + H₂ | ~54.5 |

| H₂ Elimination | SiH₃SiF + H₂ | ~54.7 |

| Silylene Extrusion | SiH₄ + SiHF | ~61.9 |

Data sourced from Ab Initio Molecular Orbital studies on the thermal decomposition of fluorinated disilanes. wayne.edu Note: Higher energy pathways like Si-Si bond cleavage and HF elimination are not listed.

Structure

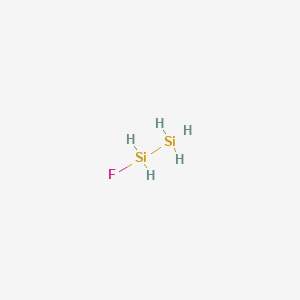

2D Structure

3D Structure

Properties

CAS No. |

14537-73-6 |

|---|---|

Molecular Formula |

FH5Si2 |

Molecular Weight |

80.208 |

IUPAC Name |

fluoro(silyl)silane |

InChI |

InChI=1S/FH5Si2/c1-3-2/h3H2,2H3 |

InChI Key |

VWLWPRYRTWZCHJ-UHFFFAOYSA-N |

SMILES |

F[SiH2][SiH3] |

Origin of Product |

United States |

Synthetic Methodologies for Fluorodisilane Compounds

Classical Approaches in Fluorodisilane Synthesis

Classical synthetic routes in silicon chemistry often leverage the reactivity of organometallic reagents with silicon halides. While direct examples specifically yielding fluorodisilanes via these methods are not extensively detailed in the provided literature, the underlying principles are applicable.

Grignard reagents have historically been pivotal in forming silicon-carbon bonds and, in some contexts, silicon-silicon bonds. For instance, hydrosilanes with phenyl or trimethylsilyl (B98337) groups can react with chlorosilanes in the presence of Grignard reagents to yield unsymmetrical disilanes oup.com. These reactions typically involve the Grignard reagent promoting the coupling between the hydrosilane and the chlorosilane oup.comnih.govgelest.com. While these methods are well-established for general disilane (B73854) synthesis, specific applications leading to fluorodisilanes are not explicitly detailed in the reviewed literature. The general utility of Grignard reagents in silicon chemistry lies in their ability to act as nucleophiles, facilitating the substitution of halogens on silicon or promoting Si-Si bond formation gelest.com.

Organolithium reagents, particularly silyl (B83357) anions derived from disilanes, are valuable intermediates for synthesizing functionalized organosilicon compounds acs.org. For example, methyllithium (B1224462) can cleave Si-Si bonds in tetrakis(trimethylsilyl)silane (B1295357) to generate silyl anions, which can then be used in further synthetic transformations acs.org. Lithium reagents have also been employed in surface chemistry, where alkyllithium reagents can react with silicon surfaces to form Si-C bonds acs.org. However, direct synthetic routes to discrete fluorodisilanes utilizing lithium-based reagents for Si-Si bond formation with fluorine substituents are not prominently featured in the provided search results.

Grignard Reagent Applications

Reductive Dimerization Pathways

Reductive dimerization is a common strategy for forming Si-Si bonds, often involving the reduction of silicon halides.

Magnesium has been employed as a reductant in silicon chemistry. Historically, magnesium was used in the preparation of polymeric silicon(II) fluoride (B91410) from dibromofluorosilane in 1954 rsc.orgresearchgate.net. While this did not yield discrete fluorodisilanes, it highlights magnesium's role in reactions involving fluorinated silicon precursors. More recently, magnesium has been used as a reductant in conjunction with chlorosilanes (e.g., TMSCl) to achieve disilane formation from alkynes rsc.org. The general principle involves the reduction of silicon halides to facilitate Si-Si bond formation, a strategy that could potentially be adapted for this compound synthesis with appropriate fluorinated silicon precursors.

Intramolecular amine coordination to silicon centers can stabilize reactive silicon intermediates, influencing their reactivity and potentially directing bond formation lsu.edutamu.edu. However, the provided literature does not prominently feature specific examples where intramolecular amine coordination plays a direct role in the synthesis of fluorodisilanes through Si-Si bond formation. While amines are known to interact with silicon surfaces and influence condensation reactions of silicic acids nih.govresearchgate.netacs.org, their direct involvement as directing ligands in the catalytic or stoichiometric formation of this compound Si-Si bonds is not a clearly elucidated pathway in the reviewed results.

Magnesium-Mediated Coupling Reactions

Catalytic Synthesis of this compound Derivatives

Catalytic methods offer efficient routes to various silicon compounds. While direct catalytic synthesis of fluorodisilanes is not extensively detailed, related chemistries provide context. Fluoride ions, for instance, can catalyze reactions involving disilanes, leading to the formation of hydrosilane and fluorosilane species from disilane nih.govrsc.org. This suggests that fluoride can play a role in Si-Si bond cleavage and the subsequent formation of Si-H and Si-F bonds. Furthermore, difluorosilylene (SiF₂) has been identified as a precursor for this compound synthesis through reactions with various hydrides and halides rsc.orgresearchgate.netlookchem.com. The generation and reactivity of SiF₂ itself can be influenced by catalytic processes or specific reaction conditions, indirectly contributing to this compound formation. Additionally, catalytic reactions utilizing fluorodisilanes as substrates, such as palladium-catalyzed additions or iridium-catalyzed C-H silylation, have been reported capes.gov.brunirioja.es, indicating their utility in catalyzed transformations.

Based on extensive searches of scientific literature, there is currently no readily available information detailing specific methodologies for the synthesis of this compound compounds utilizing palladium-catalyzed transformations.

While palladium catalysis is a widely employed and versatile tool in modern organic and organometallic chemistry, and research exists on palladium-catalyzed reactions involving silicon-fluorine bonds or the synthesis of silicon-containing cyclic compounds, the specific application of palladium catalysis for the direct synthesis of fluorodisilanes (compounds containing both Si-Si and Si-F bonds) does not appear to be a documented area of research in the literature reviewed.

The available research primarily focuses on:

Palladium-catalyzed reactions where fluorodisilanes are used as reactants in various addition or coupling processes Current time information in Bangalore, IN..

Palladium-catalyzed silylation reactions, which involve the introduction of silyl groups onto organic molecules nih.govacs.orgnih.govchinesechemsoc.orgsioc-journal.cnlibretexts.orgnih.gov.

Palladium-catalyzed fluorination or fluorocarbonylation reactions, which introduce fluorine atoms or fluorinated functional groups into molecules rsc.orgdntb.gov.uanih.gov.

Palladium-catalyzed C-H fluorosilylation, which attaches a fluorosilyl moiety to a C-H bond of another substrate acs.org.

Due to the absence of specific scientific findings on palladium-catalyzed synthetic methodologies for fluorodisilanes, it is not possible to provide the detailed content, research findings, or data tables required for this section of the article.

Molecular Structure and Spectroscopic Elucidation of Fluorodisilane

Determination of Gas-Phase Molecular Structures

The precise determination of molecular structures in the gas phase is crucial for understanding chemical bonding and intermolecular interactions. Microwave spectroscopy is a primary technique for this purpose, allowing for the measurement of rotational constants that are directly related to the molecule's geometry.

Microwave Spectroscopy Investigations

Microwave spectroscopy is a powerful tool for probing the rotational energy levels of molecules in the gas phase libretexts.orgosti.govbiofisika.org. By analyzing the absorption of microwave radiation, which causes transitions between these quantized rotational states, researchers can deduce precise information about a molecule's geometry, including bond lengths and bond angles nist.govnih.gov. This technique requires molecules to possess a permanent dipole moment to interact with the electromagnetic field of the microwave radiation libretexts.org. The analysis of rotational spectra, often involving isotopic substitution, allows for the determination of various types of structural parameters, such as equilibrium (r₀), average (r<0xE2><0x82><0x91>), substitution (r<0xE2><0x82><0x9B>), or effective (r₀) parameters, each with associated uncertainties nist.gov.

Analysis of Effective Parameters of Bond Distances (Si-Si, Si-F)

Investigations into the gas-phase structure of fluorodisilane have yielded effective parameters for its key bond distances. The silicon-silicon (Si-Si) bond length has been determined to be approximately 2.332 Å. The silicon-fluorine (Si-F) bond length has been reported as approximately 1.598 Å nist.govnist.gov. These values provide quantitative data on the internuclear distances within the molecule. General ranges for Si-Si bonds are typically between 2.358 and 2.372 Å, while Si-H bonds are around 1.46 to 1.49 Å, indicating that the determined values for this compound are consistent with known silicon-hydrogen and silicon-silicon bonding characteristics encyclopedia.pub.

Table 1: Effective Bond Distances in this compound

| Bond | Effective Distance (Å) |

| Si–Si | 2.332 |

| Si–F | 1.598 |

Analysis of Effective Parameters of Bond Angles (Si-Si-F, Si-Si-H)

In addition to bond lengths, microwave spectroscopy also allows for the determination of bond angles. For this compound, the effective parameters for the Si-Si-F and Si-Si-H angles have been determined. The Si-Si-F angle is reported as approximately 109.5°, and the Si-Si-H angle (specifically within the SiH₂F moiety, denoted as Si-Si-H(F)) is approximately 110.4° nist.govnist.gov. These angles provide insight into the molecule's three-dimensional arrangement around the silicon atoms.

Table 2: Effective Bond Angles in this compound

| Angle | Effective Angle (°) |

| Si–Si–F | 109.5 |

| Si–Si–H | 110.4 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the electronic environment of atomic nuclei, which is directly related to molecular structure and bonding.

Advanced NMR Techniques for Structural Assignment

Advanced NMR techniques, including multi-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning spectral signals to specific nuclei within a molecule duke.eduemerypharma.comresearchgate.net. These methods exploit spin-spin coupling and through-bond or through-space interactions to map out the connectivity and proximity of atoms. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can build a comprehensive picture of a molecule's structure, including stereochemistry and conformation duke.edumdpi.com. The analysis of NMR data is a critical step in the structural elucidation process, enabling the assignment of individual resonances to specific atoms or groups within the molecule ethz.ch.

Analysis of Spectral Patterns (e.g., AA'XX' pattern)

NMR spectra can exhibit various patterns depending on the magnetic equivalence of nuclei and the coupling constants between them. For molecules with specific symmetry or arrangements of magnetically equivalent nuclei, complex spin systems can arise. Patterns such as AA'XX' (pronounced "A A dash X X dash") are characteristic of certain molecular fragments where two pairs of nuclei are magnetically equivalent but are not identical, leading to non-first-order spectra netlify.apphw.ac.ukorganicchemistrydata.orggithub.io. The analysis of such patterns involves understanding the interplay between chemical shift differences and coupling constants, often requiring computational methods for accurate interpretation netlify.appgithub.io. While these patterns are vital for structural assignment in many organic and inorganic molecules, specific attribution of an AA'XX' pattern to this compound would require direct experimental evidence from its NMR spectra.

Compound Names Mentioned:

this compound (Si₂H₅F)

Silicon (Si)

Hydrogen (H)

Fluorine (F)

Theoretical and Computational Investigations of Fluorodisilane Reactivity and Bonding

Quantum Chemical Methodologies

Quantum chemical methodologies are a cornerstone for studying the properties of fluorodisilanes. mdpi.com These computational approaches solve the Schrödinger equation for a given atomic configuration, providing information on energy, structure, and other electronic properties without the need for empirical parameters. tuwien.ac.atukm.my

Table 1: Overview of Computational Methods Applied to Fluorodisilane Studies

| Methodology Category | Specific Method/Level of Theory | Application in this compound Research | Reference |

|---|---|---|---|

| Ab Initio Molecular Orbital Theory | Hartree-Fock (HF) with 3-21G and 6-31G* basis sets | Geometry optimization of reactants, transition structures, and products. | wayne.edu |

| Electron Correlation | Møller-Plesset perturbation theory (MP4) with 6-31G* basis set | Calculation of electron correlation contributions to the energy. | wayne.edu |

Ab initio molecular orbital theory is a foundational "from first principles" approach that has been instrumental in understanding this compound systems. scribd.com This theory utilizes a minimal set of approximations, primarily the Born-Oppenheimer approximation, to solve the electronic structure of a molecule. scribd.com The accuracy of ab initio calculations is systematically improvable by enhancing the basis set and the treatment of electron correlation. scribd.com

In the study of fluorinated disilanes, ab initio methods have been applied to determine the geometries of reactants, products, and the transition structures that connect them. wayne.edu Specifically, calculations have been performed at the Hartree-Fock (HF) level using both the 3-21G and the more robust 6-31G* basis sets to optimize these molecular structures. wayne.edu The Hartree-Fock method itself simplifies the many-electron problem by treating electron-electron interactions in an average way. solubilityofthings.com

Density Functional Theory (DFT) has become a versatile and popular method in computational chemistry for investigating the electronic structure of many-body systems. tuwien.ac.atwikipedia.org DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. ukm.my This approach is often more computationally efficient than traditional ab initio methods, especially for larger systems, while providing a good level of accuracy. tuwien.ac.atwikipedia.org

While specific DFT studies focusing solely on this compound are not detailed in the provided context, the methodology is widely applied to analyze thermal decomposition and reaction pathways in analogous compounds. researchgate.netnajah.edu For instance, investigations into the decomposition of other energetic materials often employ DFT at levels such as B3LYP/6-311++G(d,p) to map out reaction pathways and identify transition states. researchgate.net Such calculations provide critical data on molecular orbital energy levels, atomic charge distributions, and reaction energetics, which are essential for understanding chemical reactivity. mdpi.com

For a highly accurate description of molecular energies, especially reaction barriers, it is crucial to go beyond the Hartree-Fock approximation and include the effects of electron correlation—the way electrons instantaneously avoid each other. tuwien.ac.at Post-Hartree-Fock methods are designed to address this. arxiv.org

In the investigation of this compound decomposition, the contribution of electron correlation to the total energy was explicitly calculated using Møller-Plesset perturbation theory up to the fourth order (MP4). wayne.edu These calculations were performed with the 6-31G* basis set to provide a more refined energy profile for the reaction pathways. wayne.edu Specifically, the MP4SDTQ (Møller-Plesset fourth order with single, double, triple, and quadruple excitations) level of theory was used to estimate the electron correlation energy, ensuring a high-quality assessment of the transition state barriers. wayne.edu

Density Functional Theory (DFT) Calculations

Reaction Pathway Analysis and Energy Landscapes

Understanding a chemical reaction requires mapping the potential energy surface (PES), which provides a landscape of molecular configurations and their corresponding energies. numberanalytics.comresearchgate.net Reaction pathway analysis involves identifying the local minima on this surface, which represent stable reactants and products, and the saddle points, which correspond to transition states. numberanalytics.comresearchgate.net The path of least energy connecting these points defines the most probable reaction mechanism. evanseitz.com

For fluorodisilanes, computational studies have analyzed various channels for thermal decomposition by optimizing the geometries of reactants, transition structures, and products. wayne.edu This allows for the construction of an energy landscape that clarifies which decomposition pathways are favored kinetically and thermodynamically. wayne.edu

Thermal decomposition is a chemical breakdown of a substance induced by heat. wikipedia.org For fluorinated disilanes, this process is important in applications such as the chemical vapor deposition of silicon surfaces. wayne.edu Computational analysis has revealed that fluorodisilanes can decompose through several competing pathways, including silylene extrusion, hydrogen elimination, and homolytic Si-Si bond cleavage. wayne.edu

Studies have shown that for monothis compound, the decomposition channels leading to SiH₃F + SiH₂, SiH₂FSiH + H₂, and SiH₃SiF + H₂ have nearly equal energy barriers and are the preferred pathways. wayne.edu In contrast, for all fluorodisilanes studied, the barriers for eliminating hydrogen fluoride (B91410) (HF) or breaking the Si-Si bond are significantly higher, making these routes less favorable. wayne.edu

The elimination of a hydrogen molecule (H₂) is a key thermal decomposition pathway for fluorodisilanes. wayne.edu This process competes directly with other mechanisms like the extrusion of silylene (SiH₂). wayne.edu

For monothis compound (SiH₃SiH₂F), the 1,1-hydrogen elimination to form SiH₂FSiH + H₂ and the 1,2-hydrogen elimination to yield SiH₃SiF + H₂ are two of the three most energetically favored decomposition channels. wayne.edu This is a significant finding, as it contrasts with the decomposition of unsubstituted disilane (B73854), where silylene extrusion and hydrogen elimination are favored over other modes, but the competition in the fluorinated analogue is more complex. wayne.edu The analysis of these H₂ elimination pathways is critical for predicting the reactive intermediates that will form during the thermal processing of these compounds. wayne.edu

Table 2: Relative Energetics of Monothis compound Decomposition Pathways

| Decomposition Channel | Products | Relative Barrier Height | Reference |

|---|---|---|---|

| Silylene Extrusion | SiH₃F + SiH₂ | Low (Favored) | wayne.edu |

| 1,1-Hydrogen Elimination | SiH₂FSiH + H₂ | Low (Favored) | wayne.edu |

| 1,2-Hydrogen Elimination | SiH₃SiF + H₂ | Low (Favored) | wayne.edu |

| Silylene Extrusion | SiH₄ + SiHF | Higher | wayne.edu |

| HF Elimination | Not specified | Significantly Higher | wayne.edu |

Thermal Decomposition Mechanisms

Silylene Extrusion Processes (e.g., SiXY)libretexts.org

Theoretical studies on the thermal decomposition of fluorinated disilanes have identified silylene extrusion as a significant reaction pathway. wayne.edu This process involves the elimination of a divalent silicon species (a silylene, SiXY) from the disilane backbone. Computational analyses, utilizing ab initio molecular orbital (MO) theory, have been employed to determine the energetics of these reactions for various fluorodisilanes, including monothis compound (H₃SiSiH₂F), 1,1-dithis compound (B231975) (H₃SiSiHF₂), and 1,2-dithis compound (H₂FSiSiH₂F). wayne.edu

For these compounds, the extrusion of a silylene is one of the primary, lower-energy decomposition channels, competing with the 1,1-elimination of molecular hydrogen (H₂). wayne.edu The specific silylene and corresponding monosilane products depend on the structure of the parent this compound. For instance, the decomposition of monothis compound shows that the energy barriers for extrusion of SiH₂ (to form SiH₃F) and the elimination of H₂ are nearly equivalent and are the preferred pathways. wayne.edu Similarly, for 1,1-dithis compound, the extrusion of SiH₂ (forming SiH₂F₂) and SiHF (forming SiH₃F) are competitive with H₂ elimination. wayne.edu These findings indicate that silylene extrusion is a kinetically favorable process in the thermal decomposition of fluorodisilanes. wayne.educaltech.edu The barriers for these extrusion reactions are calculated to be considerably lower than those for other potential pathways like 1,1-elimination of hydrogen fluoride (HF) or the homolytic cleavage of the Si-Si bond. wayne.edu

| Parent Compound | Decomposition Channel | Products | Relative Barrier Height Trend |

|---|---|---|---|

| Monothis compound (H₃SiSiH₂F) | Silylene Extrusion | SiH₃F + SiH₂ | Low (competitive with H₂ elimination) |

| Monothis compound (H₃SiSiH₂F) | Silylene Extrusion | SiH₄ + SiHF | Higher than SiH₂ extrusion |

| 1,1-Dithis compound (H₃SiSiHF₂) | Silylene Extrusion | SiH₂F₂ + SiH₂ | Low (competitive with H₂ elimination) |

| 1,1-Dithis compound (H₃SiSiHF₂) | Silylene Extrusion | SiH₃F + SiHF | Low (competitive with H₂ elimination) |

| 1,2-Dithis compound (H₂FSiSiH₂F) | Silylene Extrusion | SiH₂F₂ + SiH₂ | Low (competitive with H₂ elimination) |

Homolytic Si-Si Bond Cleavagelibretexts.org

Homolytic cleavage is a process where a covalent bond breaks, and each fragment retains one of the originally shared electrons, resulting in the formation of two radicals. libretexts.org In the context of fluorodisilanes, this involves the rupture of the silicon-silicon single bond (Si-Si) to produce two silyl (B83357) radicals. wayne.eduresearchgate.net

Computational studies have consistently shown that the energy barrier for the homolytic cleavage of the Si-Si bond in fluorodisilanes is significantly higher than the barriers for silylene extrusion or H₂ elimination. wayne.edu For the fluorodisilanes studied (H₃SiSiH₂F, H₃SiSiHF₂, and H₂FSiSiH₂F), the Si-Si bond scission is typically 15-30 kcal/mol higher in energy than the lowest energy decomposition channels. wayne.edu This suggests that under thermal conditions, homolytic cleavage is not a preferred initial decomposition pathway. The relative weakness of the Si-Si bond (bond dissociation energy is approximately 53 kcal/mol) compared to C-C bonds makes it susceptible to cleavage, but other reaction pathways are kinetically more accessible in these fluorinated systems. libretexts.org

Insertion Reaction Mechanismswikipedia.orgmatanginicollege.ac.innumberanalytics.com

Insertion reactions are a fundamental class of reactions where a chemical entity interposes itself into an existing bond. wikipedia.org For fluorodisilanes and their derivatives, these mechanisms are crucial for understanding their reactivity. Theoretical investigations have explored the insertion of silylenes (the reverse of extrusion) into various bonds and the behavior of related silylenoid intermediates. wayne.edunumberanalytics.com The mechanisms are often concerted, proceeding through a single transition state. researchgate.net

Silylenoid Reactivity and Intermediateswikipedia.orgmatanginicollege.ac.innumberanalytics.comnist.gov

Silylenoids, which can be represented as R₂Si(X)M where X is a halogen and M is an alkali metal, are silicon analogues of carbenoids and are considered key reactive intermediates in many organosilicon reactions. researchgate.netugto.mx They can be generated from fluorodisilanes and exhibit unique reactivity. researchgate.net For example, a divalent silicon species generated from the thermal degradation of a pseudo-pentacoordinated this compound can behave as an amine-coordinated silylenoid. researchgate.net

Nucleophilic Character of Silicon Centersnist.gov

While silylenes are often considered electrophilic, the silicon center in silylenoids and related species can exhibit significant nucleophilic character. researchgate.netresearchgate.net This nucleophilicity is central to their insertion and substitution reactions. researchgate.netlibretexts.org In the self-condensation reaction of a lithium (methoxy)silylenoid, for instance, theoretical calculations show that one silicon center functions as a nucleophile while the other acts as an electrophile. researchgate.net

Similarly, a divalent silicon species generated from a this compound has been shown to behave as a nucleophilic ammonium (B1175870) silaylide. researchgate.net This nucleophilic character allows it to react with various trapping agents. researchgate.netresearchgate.net The electronic nature of the silicon center can be tuned by its substituents and coordination environment. For example, quantum chemical calculations on perfluoroalkylated silanides show that while fluorination lowers the HOMO and LUMO energy levels, implying reduced Lewis basicity, these species can still act as nucleophiles in certain reactions. researchgate.net The ability of silicon centers in this compound derivatives to act as nucleophiles is a key aspect of their synthetic utility. nih.gov

Electronic Structure and Chemical Bonding Analysiscaltech.eduresearchgate.netmugberiagangadharmahavidyalaya.ac.inutdallas.edumit.edu

The electronic structure and nature of chemical bonding in this compound have been investigated through both computational and experimental spectroscopic methods. wayne.edunist.govnist.gov These studies provide insight into the molecule's geometry, stability, and reactivity. Ab initio calculations are essential for accurately predicting the energetic and structural properties of fluorodisilanes. wayne.edu Spectroscopic techniques have provided effective (r₀) and substitution (rs) structural parameters for this compound in the gas phase. nist.govnist.gov

| Parameter | Type | Value |

|---|---|---|

| Si-Si Bond Distance | Substitution (rₛ) | 2.332 Å |

| Si-F Bond Distance | Effective (r₀) | 1.598 Å |

| Si-Si-F Bond Angle | Effective (r₀) | 109.5° |

| Si-Si-H Angle (on SiH₂F group) | Effective (r₀) | 110.1° |

Molecular Orbital Theory Interpretationsresearchgate.netmugberiagangadharmahavidyalaya.ac.inutdallas.edu

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of this compound. mit.edumuni.cz In this model, atomic orbitals of silicon, hydrogen, and fluorine combine to form a set of molecular orbitals that extend over the entire molecule. chadsprep.com The nature of these MOs, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's chemical behavior.

Ab initio MO calculations, such as those at the MP4/6-31G* level, have been crucial for analyzing the reaction pathways of this compound decomposition. wayne.edu These calculations determine the energies of reactants, transition states, and products by considering the electronic distribution in their respective molecular orbitals. wayne.eduwayne.edu The interaction between orbitals of the same symmetry leads to the formation of bonding and antibonding MOs, and the energy difference between these orbitals influences reaction barriers. matanginicollege.ac.in For instance, the mechanism of silylenoid insertion reactions is understood through the donation of electrons from the HOMO of the nucleophilic silicon center to the LUMO of the substrate. researchgate.net The energies and symmetries of these frontier orbitals govern the feasibility and stereochemistry of such reactions. utdallas.edu

Bonding Analysis via Relativistic DFT

A comprehensive bonding analysis of this compound using relativistic Density Functional Theory (DFT) is not extensively documented in the surveyed literature. However, the principles of relativistic DFT offer a framework for understanding how such an analysis would provide deeper insights into the electronic structure of molecules containing heavier elements like silicon. numberanalytics.com

Relativistic effects become increasingly important in heavier elements because their inner electrons move at speeds that are a significant fraction of the speed of light. numberanalytics.com These effects primarily manifest as the contraction of s and p orbitals and the expansion and destabilization of d and f orbitals. numberanalytics.comrsc.org For a molecule like this compound, a relativistic DFT analysis would investigate the influence of these effects on the covalent bonds, particularly the silicon-silicon (Si-Si) and silicon-fluorine (Si-F) bonds.

Heat of Formation Estimations via Isodesmic Reactions

A powerful computational strategy for accurately determining the thermochemical properties of molecules is the use of isodesmic reactions. uni-muenchen.de These are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. uni-muenchen.dewayne.edu This methodology allows for a significant cancellation of systematic errors inherent in many quantum chemical calculations, leading to more reliable estimations of thermodynamic quantities like the heat of formation (ΔHf°). wayne.eduscirp.org

Researchers have applied this approach to this compound and its isomers. In a notable study by Ignacio and Schlegel, the heat of formation for this compound (SiH₃SiH₂F) was predicted using isodesmic reactions. acs.org The calculations were performed at the MP4/6-31G(d)//HF/6-31G(d) level of theory, and the G-2 heat of formation of disilane was used as a reference value.

The study yielded a calculated heat of formation for monothis compound of -73.4 kcal/mol. The same computational approach was extended to dithis compound isomers, providing valuable thermochemical data for these related compounds.

| Compound Name | Chemical Formula | Calculated Heat of Formation (kcal/mol) |

|---|---|---|

| This compound | SiH₃SiH₂F | -73.4 |

| 1,1-Dithis compound | SiH₃SiHF₂ | -174.0 |

| 1,2-Dithis compound | SiH₂FSiH₂F | -166.2 |

These theoretical predictions are crucial for understanding the stability and reaction energetics of fluorinated disilanes, which are relevant in fields such as materials science and chemical vapor deposition. wayne.edu The accuracy of the isodesmic reaction method provides a high degree of confidence in these values, especially for species that may be difficult to study experimentally. nsf.gov

Reactivity Profiles and Mechanistic Studies of Fluorodisilane

Reactions Involving Activated Silicon-Halogen Bonds

The silicon-fluorine (Si-F) bond is notable for its high strength, which typically renders it unreactive. gelest.com However, under specific conditions, the Si-F bond in fluorodisilanes can be activated to participate in chemical reactions. This activation is crucial for harnessing fluorodisilanes as reagents in synthesis. The strength of silicon-halogen bonds is considerable, with the Si-F bond in SiF4 being recognized as the strongest single bond known. gelest.com

Activation of the carbon-halogen bond, a related concept, can be achieved through the formation of a halogen bond with a Lewis base, which creates an electrophilic region on the halogen atom known as a σ-hole. nih.govrsc.org A similar principle can be applied to activate the Si-F bond. Halogen bond donors have been shown to efficiently activate gold(I) and gold(III) catalysts by promoting halide abstraction, a process that could be analogous to the activation of fluorodisilanes.

Theoretical studies on fluorinated silicon surfaces provide further insight into the reactivity of Si-F bonds. While the formation of an Si-F bond from atomic fluorine and a silicon surface has no activation barrier and is highly stable, subsequent reactions can occur at Si-Si lattice bonds, leading to surface disorder, particularly with high-energy fluorine exposure. uoa.grmdpi.com Molecular dynamics simulations of silicon-fluorine etching processes show that reactions involving Si-F bonds can proceed via mechanisms like an SN2-like pathway. nih.gov

Specific Organometallic Transformations

Fluorodisilanes are versatile precursors in organometallic chemistry, engaging in reactions with various organic functionalities, often facilitated by transition metal catalysts.

The reaction of fluorodisilanes with carbonyl compounds, which contain a polarized C=O double bond, represents an important class of transformations. uomus.edu.iq These reactions typically proceed through nucleophilic addition to the electrophilic carbonyl carbon. libretexts.orgucalgary.ca

A key reaction pathway involves the generation of a silylene or silylenoid species from the fluorodisilane, which then interacts with the carbonyl compound. researchgate.netacs.org For instance, divalent silicon species generated from the thermal degradation of a pseudo-pentacoordinated fluoro-disilane can be trapped by carbonyl compounds. researchgate.net This trapping leads to the formation of silacarbonyl ylides as intermediates, which can subsequently undergo cycloaddition reactions to form various silaheterocycles. researchgate.net

In the specific case of p-benzoquinone, a six-membered ring compound with two ketone functionalities, its reactivity is characterized by its nature as an α,β-unsaturated ketone, making it susceptible to addition reactions. wikipedia.org While direct reactions of this compound with p-benzoquinone are a specialized topic, the known reactivity of related systems suggests a potential pathway. For example, fluoranil, a halogenated p-benzoquinone, reacts with ylides in a two-step process involving a rate-limiting addition to form a polar intermediate, followed by elimination. rsc.org Crowned p-benzoquinones have also been shown to act as potent dienophiles in Diels-Alder cycloaddition reactions. psu.edu The reaction of benzoquinone derivatives with thiols can proceed via Michael addition, demonstrating the electrophilic nature of the quinone ring which could be exploited by nucleophilic silicon species derived from this compound. nih.gov

Transition metals, particularly palladium, are pivotal in catalyzing a wide array of cross-coupling reactions and play a crucial role in activating substrates that are otherwise unreactive. numberanalytics.comebsco.comnih.gov Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

In the context of fluorinated compounds, palladium catalysts have been successfully employed in reactions involving the activation of C-F and C-O bonds. For example, palladium catalysts facilitate the α-arylation of sulfoxonium ylides using aryl fluorosulfates and the coupling of fluoroalkylamines with aryl halides. rsc.orgnih.govnih.gov These reactions often proceed through a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, followed by subsequent steps and reductive elimination to form the product and regenerate the catalyst. researchgate.netnih.gov

While specific examples detailing the palladium-catalyzed reactions of this compound itself are not widespread, the principles of palladium catalysis suggest potential applications. A key step would be the activation of either the Si-Si or Si-F bond by the palladium center. The oxidative addition of an Si-F bond to a Pd(0) species would be a challenging but potentially feasible step, possibly leading to novel synthetic methodologies for organosilicon compounds.

Reactions with Carbonyl Compounds (e.g., p-benzoquinone)

Silylene-Mediated Reactions and Derived Intermediates

A significant aspect of this compound chemistry is its role as a precursor to silylenes (R₂Si:), which are the silicon analogues of carbenes. wikipedia.org These highly reactive divalent silicon species are key intermediates in numerous transformations.

The thermal decomposition of fluorodisilanes is a primary method for generating silylenes and other reactive species. wayne.edu Ab initio molecular orbital studies have shown that fluorodisilanes decompose through several competing channels. wayne.edu The specific products depend on the degree and position of fluorine substitution.

For monothis compound (Si₂H₅F), the decomposition pathways with the lowest energy barriers are nearly equal in energy and include:

Extrusion of silylene (SiH₂) to form monofluorosilane (SiH₃F).

Elimination of molecular hydrogen (H₂) to form 1-fluorosilylsilylene (SiH₂FSiH).

Elimination of H₂ to form 2-fluorosilylsilylene (SiH₃SiF).

In the decomposition of 1,1-dithis compound (B231975) (SiH₃SiHF₂), the barriers for decomposition into difluorosilane (B1194483) (SiH₂F₂) + SiH₂, 1,1-difluorosilylsilylene (SiHF₂SiH) + H₂, and SiH₃F + SiHF are very close in energy. wayne.edu For all fluorodisilanes studied, the energy barriers for eliminating hydrogen fluoride (B91410) (HF) or for the homolytic cleavage of the Si-Si bond are significantly higher than those for H₂ elimination or silylene extrusion. wayne.edu This indicates that silylene generation is a favored thermal degradation pathway. The products of thermal degradation are themselves reactive; for example, the silylenes generated can participate in a variety of subsequent reactions. researchgate.netresearchgate.net

Table 1: Calculated Decomposition Channels for Monothis compound Data sourced from theoretical studies. wayne.edu

| Reactant | Products | Relative Energy Barrier |

| Si₂H₅F | SiH₃F + SiH₂ | Low |

| Si₂H₅F | SiH₂FSiH + H₂ | Low |

| Si₂H₅F | SiH₃SiF + H₂ | Low |

| Si₂H₅F | Si₂H₅ + F | High |

| Si₂H₅F | SiH₄ + SiHF | Higher than silylene extrusion |

Note: This table represents the major, low-energy decomposition pathways.

The generation of silylenes from fluorodisilanes, typically via thermal degradation, provides a route to these valuable intermediates. researchgate.netresearchgate.net Once generated, these transient species must be "trapped" by a reagent to form a stable product, which allows for their detection and utilization in synthesis. wikipedia.org

The thermal degradation of a pseudo-pentacoordinated fluoro-disilane bearing an 8-(dimethylamino)-1-naphthyl group has been shown to generate a divalent silicon species. researchgate.netresearchgate.net This intermediate behaves as an amine-coordinated silylene. Its reactivity can be demonstrated by trapping it with various agents.

Common trapping agents for silylenes include:

Dienes: Such as 1,3-butadiene, which can undergo cycloaddition with the silylene. researchgate.net

Alkynes: Diphenylacetylene and phenylacetylene (B144264) are effective trapping agents. researchgate.net

Alcohols and Water: These can insert into the silylene. researchgate.net

Silanes: Silylenes can insert into Si-H bonds, a reaction used to confirm the formation of dimethylsilylene. wikipedia.org

The reaction of these silylenes with trapping agents leads to a variety of stable organosilicon compounds, confirming the initial generation of the silylene intermediate. For example, reaction with a 1,3-diene would yield a silacyclopentene derivative.

Thermal Degradation Products and Reactivity

Isotope Separation and Related Chemical Processes Involving Hexathis compound

Hexathis compound (Si₂F₆) has been investigated as a working molecule for silicon isotope separation through infrared multiphoton dissociation (IRMPD). iaea.orgtandfonline.com This laser-based technique offers a promising alternative to conventional methods like electromagnetic separation for producing enriched silicon isotopes. tandfonline.com Natural silicon is composed of three stable isotopes: ²⁸Si (92.23%), ²⁹Si (4.67%), and ³⁰Si (3.10%). tandfonline.com The enrichment of these isotopes is crucial for various applications, including quantum computing, where highly enriched ²⁸Si is used to achieve long coherence times for qubits, and in the electronics industry, where ³⁰Si is used for neutron transmutation doping.

The IRMPD process involves the use of a tunable infrared laser, typically a CO₂ laser, to selectively excite and dissociate Si₂F₆ molecules containing a specific silicon isotope. iaea.orgsedoptica.es The absorption of multiple infrared photons by a molecule leads to its dissociation. sedoptica.es The isotopic selectivity of this process is compromised at room temperature due to the population of vibrationally excited states. tandfonline.com To enhance selectivity, experiments have been conducted using supercooled Si₂F₆ in a free-jet expansion, which reduces the vibrational temperature of the molecules. tandfonline.com

Studies have shown that the preferential decomposition of Si₂F₆ into silicon tetrafluoride (SiF₄) and silicon difluoride (SiF₂) can be controlled by the wavenumber of the CO₂ laser. iaea.org

Irradiation at wavenumbers between 945-955 cm⁻¹ results in the concentration of ²⁹Si and ³⁰Si in the SiF₄ product. iaea.org

Conversely, irradiation at 970-980 cm⁻¹ leads to the enrichment of these isotopes in the residual Si₂F₆. iaea.org

To further improve the efficiency of isotope separation, a two-frequency IRMPD method has been employed. researchgate.net This technique utilizes a low-energy laser to selectively excite the desired isotopic species and a second, high-energy, non-resonant laser to achieve dissociation. sedoptica.es This approach prevents power broadening of the vibrational energy levels, thereby maintaining high isotopic selectivity. sedoptica.es For instance, using a two-frequency laser setup, Si₂F₆ with a ²⁸Si fraction of 99.4% was obtained after 100 pulses, a significant improvement over the 1000 pulses required to achieve 99.0% ²⁸Si with a single frequency laser. researchgate.net

Detailed research findings have demonstrated the potential for significant enrichment of silicon isotopes using hexathis compound.

Table 1: Silicon Isotope Enrichment via IRMPD of Hexathis compound

| Target Isotope | Laser Wavenumber (cm⁻¹) | Product | Achieved Concentration | Yield | Reference |

|---|---|---|---|---|---|

| ³⁰Si | 951.203 | SiF₄ | ~43.3% | 4.4% | iaea.org |

| ²⁹Si | 956.205 | SiF₄ | ~12.3% | 9.6% | iaea.org |

| ²⁸Si | 966.23 & 954.55 (two-frequency) | Residual Si₂F₆ | 99.4% | - | researchgate.net |

| ²⁸Si | 954.55 (single frequency) | Residual Si₂F₆ | 99.0% | - | researchgate.net |

It is estimated that a ³⁰Si concentration exceeding 90% could be achieved by repeatedly irradiating the residual Si₂F₆ at approximately 975 cm⁻¹ and then finally decomposing the remaining Si₂F₆ to SiF₄ at 951.203 cm⁻¹. iaea.orgosti.gov

Carbon Dioxide Reduction with Fluorinated Disilanes

Fluorinated disilanes have emerged as reactive reducing agents for the transformation of carbon dioxide (CO₂) into valuable chemicals. One notable application is the reduction of CO₂ to formic acid using disilanes in the presence of water and a fluoride salt catalyst, such as tetrabutylammonium (B224687) fluoride. oup.com This process represents a potential pathway for utilizing waste products like disilanes, which are co-produced in the industrial synthesis of chloromethylsilanes, for CO₂ conversion. oup.com

The proposed reaction mechanism involves several key steps:

Si-Si Bond Cleavage: The reaction is initiated by the cleavage of the silicon-silicon bond in the disilane (B73854), facilitated by a proton source like water, to form a hydrosilane. oup.com

Hydrosilylation of CO₂: The resulting hydrosilane then reacts with CO₂ in a hydrosilylation step to produce a silyl (B83357) formate (B1220265). oup.com

Hydrolysis: Finally, the silyl formate undergoes hydrolysis with water to yield formic acid. oup.com

Experimental studies have demonstrated the feasibility of this process. For example, the reaction of tetraphenyldimethyldisilane with water under a CO₂ atmosphere, catalyzed by tetrabutylammonium fluoride trihydrate, produced formic acid. oup.com The yield of formic acid was found to be dependent on the amount of water present, with an optimal amount leading to higher yields. oup.com Other fluoride salts like cesium fluoride (CsF) and potassium fluoride (KF) also catalyzed the reaction. oup.com

Table 2: Formic Acid Synthesis from Tetraphenyldimethyldisilane, CO₂, and H₂O

| Entry | Amount of H₂O (mmol) | Formic Acid Yield (%) | Disiloxane Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 0.4 | - | - | oup.com |

Furthermore, disilanes can be used for the selective reduction of CO₂ to carbon monoxide (CO) at room temperature, catalyzed by cesium fluoride in a solvent like dimethyl sulfoxide (B87167) (DMSO). acs.orgsurfchem.dk This oxygen abstraction from CO₂ can be achieved rapidly, within 2 hours. acs.orgsurfchem.dk This method is not limited to a specific type of disilane, with compounds like (Ph₂MeSi)₂, (PhMe₂Si)₂, and (Me₃Si)₃SiH showing similar reactivity. acs.orgsurfchem.dk Other fluoride salts can also catalyze this reduction at slightly elevated temperatures, and the use of a non-hygroscopic fluoride source like potassium bifluoride (KHF₂) eliminates the need for an inert atmosphere. acs.org

Theoretical studies using density functional theory (DFT) on the reduction of CO₂ with hexamethyldisilane (B74624) and its fluorinated analogues suggest that a pathway involving an intermediate silacarboxylic acid is plausible. thieme-connect.com

Future Directions and Emerging Research Avenues for Fluorodisilane Chemistry

Advanced Computational Modeling and Predictive Studies

Computational chemistry has become an indispensable tool for predicting the behavior of silicon compounds, offering insights that guide experimental work. numberanalytics.comnumberanalytics.comsydney.edu.au For fluorodisilanes, advanced computational modeling provides a window into their fundamental properties, reactivity, and potential reaction pathways.

Ab initio molecular orbital (MO) theory and Density Functional Theory (DFT) are at the forefront of these predictive studies. wayne.eduthieme-connect.com Researchers utilize these methods to investigate the complex potential energy surfaces of fluorodisilane decomposition. wayne.edu For instance, theoretical calculations have been employed to explore the various thermal decomposition channels of monothis compound (H₃SiSiH₂F), 1,1-dithis compound (B231975) (H₃SiSiHF₂), and 1,2-dithis compound (H₂FSiSiH₂F). wayne.edu These studies analyze pathways such as silylene extrusion, hydrogen molecule (H₂) elimination, and hydrogen fluoride (B91410) (HF) elimination. wayne.edu

Key findings from these computational investigations reveal that for fluorodisilanes, the energy barriers for H₂ elimination or silylene extrusion are considerably lower than those for HF elimination or the homolytic cleavage of the Si-Si bond. wayne.edu DFT calculations have also been instrumental in elucidating reaction mechanisms, such as the fluoride-mediated reduction of carbon dioxide using disilanes, where the formation and reaction of a fluoro-disilane intermediate is a key step. thieme-connect.com These theoretical models can predict activation barriers and free energy profiles for such reactions, guiding the optimization of experimental conditions. thieme-connect.com

The predictive power of these models allows researchers to screen potential candidate molecules and reaction conditions, saving significant time and resources in the laboratory. Future work will likely involve the development of more accurate and efficient computational methods, including machine learning and artificial intelligence, to predict material properties and reaction outcomes with even greater precision. researchgate.netdiva-portal.orgmdpi.com

| Reactant | Decomposition Products | Description | Calculated Barrier Height (kcal/mol) |

|---|---|---|---|

| H₃SiSiH₂F (Monothis compound) | SiH₂ + SiH₃F | Silylene (SiH₂) extrusion | ~50-55 |

| H₃SiSiH₂F (Monothis compound) | H₃SiSiF + H₂ | Hydrogen (H₂) elimination | ~55-60 |

| H₂FSiSiH₂F (1,2-Dithis compound) | SiH₂F₂ + SiH₂ | Silylene (SiH₂) extrusion | ~50-55 |

| H₂FSiSiH₂F (1,2-Dithis compound) | SiH₂FSiF + H₂ | Hydrogen (H₂) elimination | ~50-55 |

Novel Synthetic Strategies and Method Development

The synthesis of specifically substituted fluorodisilanes remains a crucial area of research, as access to these compounds underpins their further study and application. rsc.org Developing selective, efficient, and scalable synthetic routes is a primary objective.

One promising strategy involves the selective reduction of halodisilanes. For example, methods using alkyltin hydrides have been developed for the synthesis of specific fluorodisilanes like trithis compound (Si₂F₃H₃). epo.orggoogle.com Another approach involves the reaction of disilanyl (B1231035) ethers or amines with boron trifluoride, which can produce fluorodisilanes in good yields. rsc.org For instance, the reaction of bis(pentamethyldisilanyl) ether with boron trifluoride yields pentamethyldisilanoyl fluoride. rsc.org

The chemistry of silylenoids, which are silicon analogues of carbenoids, also presents a novel pathway for creating silicon-containing compounds. researchgate.netacs.orgresearchgate.net Theoretical studies on the reactions of silylenoids like H₂SiLiF with unsaturated molecules such as ethylene (B1197577) provide insights into new methods for synthesizing silicon heterocyclic compounds. researchgate.net The generation of divalent silicon species from the thermal degradation of a pseudo-pentacoordinated this compound has been shown to behave as an amine-coordinated silylene, opening up unique reaction pathways. researchgate.net

Furthermore, the direct fluorination of disilane (B73854) derivatives is being explored. The fluorination of disilacyclobutene systems using reagents like trimethyltin (B158744) fluoride has been reported, demonstrating a method to introduce fluorine into a pre-formed disilane framework. researchgate.net Research also focuses on the fluoride-activated reactions of chlorodisilanes, which are industrial byproducts. thieme-connect.com For example, the reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with potassium bifluoride can generate a fluorinated disilane intermediate that is effective in chemical reductions. thieme-connect.com

Future advancements in this area are expected to focus on catalytic methods, the use of more environmentally benign reagents, and the development of modular approaches that allow for the precise construction of complex this compound architectures. chemrxiv.org

| Method | Reactants | Product Example | Reference |

|---|---|---|---|

| Halodisilane Reduction | Hexachlorodisilane, Alkyltin hydride | Trithis compound | epo.orggoogle.com |

| Reaction with Boron Trifluoride | Bis(pentamethyldisilanyl) ether, Boron trifluoride | Pentamethyldisilanoyl fluoride | rsc.org |

| Reductive Dimerization | 1-fluorodisilane derivative, Magnesium/Magnesium bromide | Bis(pseudo-pentacoordinate) tetrasilane | researchgate.net |

| Fluoride-Activated Reaction | 1,2-dichloro-1,1,2,2-tetramethyldisilane, Potassium bifluoride | Fluorinated disilane intermediate | thieme-connect.com |

Exploration of this compound in Advanced Materials Science Applications

The unique electronic and chemical properties of fluorodisilanes make them attractive candidates for applications in advanced materials science. materialsscienceconference.comstam-journal.orgresearchgate.nettii.ae The incorporation of fluorine atoms can significantly alter the properties of silicon-based materials, influencing their stability, reactivity, and electronic characteristics. geeksforgeeks.org

A primary area of application is in the semiconductor industry. geeksforgeeks.orgazom.com Fluorinated silanes and disilanes are important precursors in chemical vapor deposition (CVD) and etching processes for silicon surfaces. wayne.edu The controlled decomposition of fluorodisilanes can lead to the formation of silicon-based thin films with specific properties required for microelectronics. The fluorine content can be used to tune the material's dielectric constant, etch rate, and other critical parameters.

Emerging research points towards the use of fluorodisilanes in energy storage technologies. A recent patent application describes the use of fluorodisilanes, such as pentathis compound (F₅HSi₂), as a component in the preparation of negative electrode active materials for batteries. epo.org The presence of fluorine can potentially enhance the electrochemical performance and stability of silicon-based anodes, which are of great interest for next-generation lithium-ion batteries.

The future of fluorodisilanes in materials science will likely involve their use as building blocks for a wide range of materials. uni-augsburg.deuni-saarland.de This includes the synthesis of novel polymers, ceramics, and composite materials where the Si-Si-F linkage imparts desired functionalities. openaccessjournals.com For example, their role as precursors for functional oligosilanes and polysilanes is an active area of investigation. researchgate.net As our ability to synthesize tailored this compound molecules improves, so too will our capacity to engineer advanced materials with precisely controlled properties for applications in electronics, energy, and beyond. quora.comgetpspt.com

Q & A

Q. How can conflicting literature on this compound’s stability in polar solvents be systematically reviewed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.